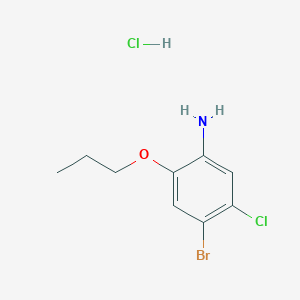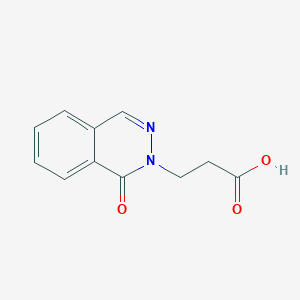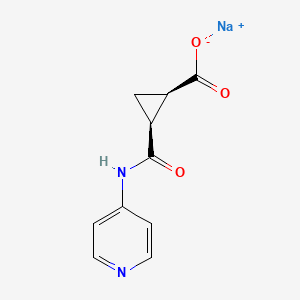
4-Bromo-5-chloro-2-propoxyaniline HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-propoxyaniline HCl is a chemical compound with the molecular formula C9H12BrCl2NO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 301.01 .Aplicaciones Científicas De Investigación
Photoreduction and Photosubstitution
Research conducted by Wubbels et al. (1988) on the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, highlights the formation of 4-bromo-2-chloroaniline through a highly efficient concomitant reaction. This study provides insights into the reaction mechanisms involving radical intermediates and the significant role of HCl as a catalyst in photoreduction processes (Wubbels, Snyder, & Coughlin, 1988).
High-temperature Pyrolysis and Dioxin Formation
Evans and Dellinger (2003) explored the high-temperature pyrolysis of 2-bromophenol, a study relevant to understanding the behavior of brominated hydrocarbons under extreme conditions. The findings demonstrate the formation of brominated dioxins and the potential environmental impacts of brominated flame retardants when subjected to thermal degradation (Evans & Dellinger, 2003).
Sugasawa Reaction Optimization
Prasad et al. (2003) described the optimization of reaction conditions for the Sugasawa reaction, crucial for the preparation of compounds like 2-propionyl-4-bromoaniline. Their work underscores the importance of HCl expulsion from the reaction medium to achieve high yields, offering valuable mechanistic insights and practical implications for similar chemical syntheses (Prasad, Lee, Chaudhary, Girgis, Streemke, & Repič, 2003).
Chlorinative Cyclization for Isoxazole Synthesis
Kaewsri et al. (2016) have demonstrated the synthesis of 4-chloroisoxazoles from (E/Z)-alkynyl-O-methyl oximes via chlorinative cyclization. This process uses N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl), showcasing a method relevant to the preparation of haloanilines and their derivatives (Kaewsri, Thongsornkleeb, Tummatorn, & Ruchirawat, 2016).
Palladium-Catalyzed Intramolecular Carbometalation
Richey and Yu (2009) developed a scalable synthesis of a dibenzoxapine derivative via palladium-catalyzed intramolecular carbometalation, highlighting an efficient route to complex structures potentially relevant to derivatives of 4-Bromo-5-chloro-2-propoxyaniline HCl (Richey & Yu, 2009).
Electrochemical Behavior of Poly-2,5-dimethoxyaniline
Palys et al. (2000) investigated the electroactivity of poly-(2,5-dimethoxyaniline) (PDMA) in various acidic solutions, including HCl. Their research into the electrodeposition and electroactivity of PDMA contributes to the understanding of the electrochemical properties of related compounds (Palys, Kudelski, Stankiewicz, & Jackowska, 2000).
Propiedades
IUPAC Name |
4-bromo-5-chloro-2-propoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO.ClH/c1-2-3-13-9-4-6(10)7(11)5-8(9)12;/h4-5H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECPGWODPIBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2734466.png)
![2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2734470.png)


![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2734478.png)
![2,4-dichloro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2734479.png)
![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)
![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)
![3-(4-Methoxyphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734489.png)
